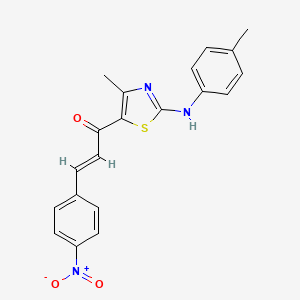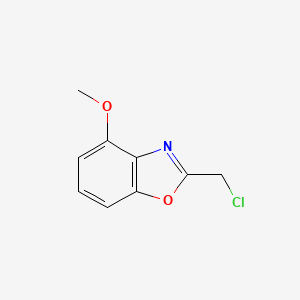
2-(Chloromethyl)-4-methoxybenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
2-(Chloromethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: An intermediate in the synthesis of various benzoxazole derivatives.
Uniqueness: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole stands out due to its unique combination of a chloromethyl group and a methoxy group on the benzoxazole ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
InChI Key |
NHRGDWQDYAFABZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



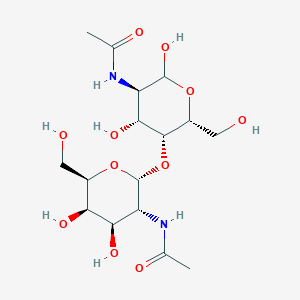
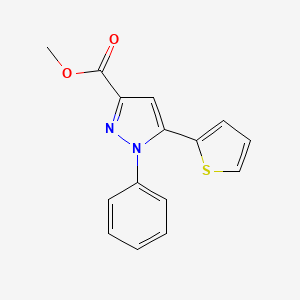
![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)

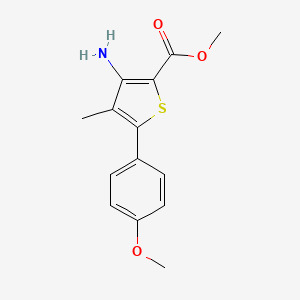

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
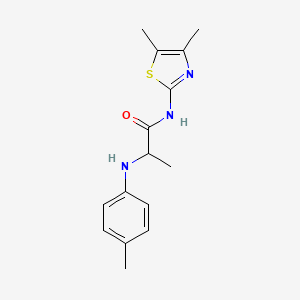
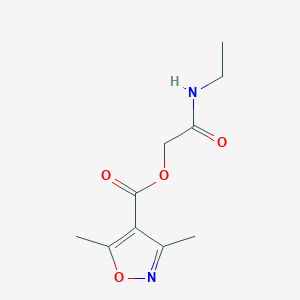
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)

